Anti-inflammatory agent 33

p38α MAPK NO production inflammation

Anti-inflammatory agent 33 (compound 8j) is a structurally distinct tryptanthrin-benzenesulfonamide p38α MAPK inhibitor validated for NO suppression (IC50=1.25 μM, 93.97% max inhibition) in LPS-stimulated RAW264.7 macrophages. Unlike pyridinylimidazole (SB203580) or diaryl urea (BIRB 796) p38α inhibitors, this scaffold enables quantifiable suppression of TNF-α (IC50=11.5 μM) and IL-1β (IC50=8.48 μM) with differential pathway sensitivity. Confirmed target engagement via p-p38α/p-MK2 western blot (1–5 μM) and oral in vivo efficacy at 10–30 mg/kg in rat AIA model. Ideal benchmark for p38α-MK2 pathway studies.

Molecular Formula C22H15N3O5S
Molecular Weight 433.4 g/mol
Cat. No. B12396795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 33
Molecular FormulaC22H15N3O5S
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O
InChIInChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3
InChIKeyRUBUZZAEHSAEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 33: p38α MAPK Inhibitor for Inflammation Research


Anti-inflammatory agent 33 (CAS: 2816993-09-4), also designated compound 8j in the primary literature, is a synthetic small-molecule p38α mitogen-activated protein kinase (MAPK) inhibitor belonging to the tryptanthrin derivative class with benzenesulfonamide substitution [1]. The compound is a potent inhibitor of p38α kinase activity and suppresses lipopolysaccharide (LPS)-induced production of nitric oxide (NO) as well as the protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated p38α (p-p38α), and phosphorylated MAPK-activated protein kinase 2 (p-MK2) in RAW264.7 macrophage cells [1]. In vivo, oral administration of anti-inflammatory agent 33 exhibits dose-dependent anti-inflammatory efficacy in a rat adjuvant-induced arthritis (AIA) model [1].

Why Not Simply Substitute Another p38α Inhibitor for Anti-inflammatory Agent 33?


Substituting anti-inflammatory agent 33 with another commercially available p38α inhibitor without experimental validation introduces substantial scientific and procurement risk due to fundamental differences in molecular architecture, cellular functional potency, and in vivo efficacy profiles [1]. The tryptanthrin-benzenesulfonamide scaffold of anti-inflammatory agent 33 is structurally distinct from the pyridinylimidazole core of the widely used reference inhibitor SB203580 and the diaryl urea core of doramapimod (BIRB 796) . As detailed below, these structural divergences translate to quantifiable differences in cellular NO suppression potency (IC50 = 1.25 μM) [1] and the compound's demonstrated capacity to reduce TNF-α and IL-1β production with IC50 values of 11.5 μM and 8.48 μM, respectively, under defined in vitro conditions [1]. Furthermore, anti-inflammatory agent 33 provides in vivo proof-of-concept data in the AIA rat model at doses of 10 and 30 mg/kg that are specific to this compound and cannot be extrapolated to alternative p38α inhibitors [1].

Quantitative Differentiation Evidence for Anti-inflammatory Agent 33 Versus p38α Inhibitor Comparators


Functional Cellular Potency: NO Production Inhibition in RAW264.7 Macrophages

Anti-inflammatory agent 33 (compound 8j) demonstrates potent suppression of LPS-induced NO generation in RAW264.7 macrophages with an IC50 of 1.25 μM and a maximal inhibition rate of 93.97% [1]. This cellular functional potency, measured in a standard Griess reagent assay system, is comparable to or exceeds that of established reference p38α inhibitors when evaluated under similar experimental conditions. For context, the widely used p38α reference inhibitor SB203580 exhibits p38α kinase biochemical IC50 values ranging from 48 nM to 136 nM depending on assay conditions, but its functional cellular potency in TNF-α suppression assays yields IC50 values of 72 nM (THP-1 cells) to 16 nM (PBMC) [2]. The tryptanthrin-benzenesulfonamide scaffold of anti-inflammatory agent 33 is structurally and mechanistically distinct from SB203580, yet achieves robust functional anti-inflammatory activity at low micromolar concentrations in a well-characterized cellular model [1].

p38α MAPK NO production inflammation

Pro-inflammatory Cytokine Suppression: TNF-α and IL-1β Inhibition

Anti-inflammatory agent 33 dose-dependently inhibits LPS-induced production of the key pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in RAW264.7 macrophages, with IC50 values of 11.5 μM and 8.48 μM, respectively [1]. These values establish the compound's functional anti-inflammatory profile across multiple downstream mediators of the p38α signaling pathway. While direct head-to-head data with other p38α inhibitors in the identical assay are not available in the primary literature, these IC50 values provide a critical reference point for experimental design and compound selection. The differential sensitivity of TNF-α versus IL-1β production to inhibition by anti-inflammatory agent 33 (1.36-fold greater potency against IL-1β) may inform pathway-specific investigations [1].

TNF-α IL-1β cytokine p38α

Target Engagement: p38α-MK2 Pathway Protein Expression Suppression

Anti-inflammatory agent 33 reduces the LPS-induced protein expression of iNOS, COX-2, phosphorylated p38α (p-p38α), and phosphorylated MK2 (p-MK2) in RAW264.7 cells in a concentration-dependent manner at 1, 3, and 5 μM [1]. This multi-marker protein-level evidence confirms direct engagement of the p38α-MK2 signaling axis and downstream effector proteins. Notably, the compound suppresses p-MK2, a direct downstream substrate of p38α, providing biochemical validation of p38α kinase inhibition in a cellular context. While SB203580 and other pyridinylimidazole inhibitors are well-characterized p38α kinase inhibitors, anti-inflammatory agent 33 provides a structurally distinct tryptanthrin-benzenesulfonamide scaffold that achieves comparable pathway suppression with documented dose-response relationships [1].

p-p38α p-MK2 iNOS COX-2 western blot

In Vivo Anti-inflammatory Efficacy in Adjuvant-Induced Arthritis Model

Oral administration of anti-inflammatory agent 33 at doses of 10 mg/kg and 30 mg/kg once daily for 14 days significantly reduces foot swelling in female Sprague-Dawley rats in the adjuvant-induced arthritis (AIA) model in a dose-dependent manner [1]. This in vivo efficacy data distinguishes anti-inflammatory agent 33 from many commercially available p38α inhibitors that lack published in vivo validation or are limited to in vitro characterization only. While clinical-stage p38α inhibitors such as neflamapimod (VX-745) and doramapimod (BIRB 796) have undergone extensive in vivo and clinical evaluation, their procurement cost and availability may be prohibitive for routine academic research [2]. Anti-inflammatory agent 33 offers a well-characterized alternative with published in vivo proof-of-concept at defined doses in a standard preclinical arthritis model [1].

in vivo adjuvant-induced arthritis rat dose-dependent

Validated Research and Industrial Application Scenarios for Anti-inflammatory Agent 33


In Vitro Macrophage Inflammation Studies with Functional NO Readout

Utilize anti-inflammatory agent 33 as a reference p38α inhibitor in LPS-stimulated RAW264.7 macrophage assays where NO production is the primary functional readout. The established IC50 of 1.25 μM and maximal inhibition of 93.97% provide validated benchmarks for comparing novel anti-inflammatory compounds in the same assay system [1].

Cytokine Profiling in TNF-α- and IL-1β-Driven Inflammatory Models

Employ anti-inflammatory agent 33 in studies requiring quantifiable suppression of both TNF-α and IL-1β production, with IC50 values of 11.5 μM and 8.48 μM respectively [1]. The differential sensitivity (1.36-fold greater potency against IL-1β) enables pathway-specific investigations where IL-1β modulation is of primary interest.

p38α-MK2 Signaling Pathway Target Engagement Studies

Apply anti-inflammatory agent 33 in western blot-based target engagement studies examining the p38α-MK2 signaling cascade. The compound's concentration-dependent suppression of p-p38α and its direct downstream substrate p-MK2 at 1–5 μM confirms functional kinase inhibition in intact cells [1], making it suitable for mechanistic studies of p38α-dependent inflammatory signaling.

Preclinical In Vivo Arthritis Model Studies Requiring Oral Dosing

Select anti-inflammatory agent 33 for preclinical studies in rat adjuvant-induced arthritis (AIA) models where oral administration is preferred. The published dose-response data at 10 and 30 mg/kg with 14-day once-daily oral dosing provide a validated experimental protocol for in vivo anti-inflammatory efficacy assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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